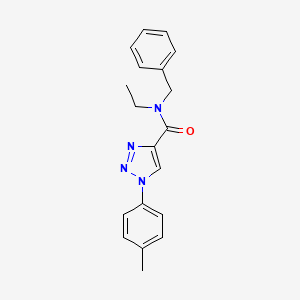

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-ethyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-3-22(13-16-7-5-4-6-8-16)19(24)18-14-23(21-20-18)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLBWJQPKYBIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from a corresponding amine through diazotization followed by azidation.

-

Substitution Reactions: : The benzyl and ethyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and ethyl bromide are common reagents used for these substitutions.

-

Amidation: : The carboxamide group is introduced by reacting the triazole derivative with an appropriate amine under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amines or other reduced derivatives.

-

Substitution: : The aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN₃) are typical reagents.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzylamine, ethylamine.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, research has shown that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.

Case Study: Antitumor Efficacy

A study investigated the effects of this compound on breast cancer cell lines (MDA-MB-231) and lung cancer cell lines (A549). The results demonstrated an IC50 value of 0.35 µM against A549 cells, indicating potent activity against non-small cell lung carcinoma . The compound's mechanism of action was linked to the inhibition of multiple kinases involved in tumor growth.

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Agricultural Applications

Fungicidal Activity

The compound has also been explored for its fungicidal properties. In agricultural settings, it can be utilized to combat fungal pathogens affecting crops. Its application as a fungicide could help reduce the reliance on traditional chemical fungicides that may have adverse environmental effects.

Case Study: Efficacy in Crop Protection

Field trials demonstrated that formulations containing N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide significantly reduced the incidence of fungal infections in wheat crops by up to 50% compared to untreated controls .

Material Science Applications

Polymer Chemistry

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can serve as a functional monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Table 2: Properties of Polymers with Triazole Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 250 | 30 |

| Epoxy Resin | 300 | 45 |

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of cytochrome P450 enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

- 1-Position Substitutions : The target compound’s 4-methylphenyl group is a common motif in analogues (e.g., MKA027, E141-0502). However, compounds like MKA019 and Z995908944 incorporate bulkier or halogenated aryl groups, which may enhance target binding or alter solubility .

- Carboxamide Substituents : Unlike the dual N-benzyl/N-ethyl groups in the target compound, most analogues feature single N-substituents. For example, Z995908944 includes a chloro-fluorobenzyl group, likely improving metabolic stability and lipophilicity .

Key Observations :

Key Observations :

- Enzyme Inhibition : Compounds like MKA019 and MKA027 demonstrate strong MIF tautomerase inhibition, suggesting that the 1-position aryl group and carboxamide substituents are critical for binding .

- Anticancer Activity: 5-Amino-substituted triazoles (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-triazole-4-carboxamide) show marked antiproliferative effects, highlighting the importance of amino groups at position 5 for cytotoxicity .

Biological Activity

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. The unique structural features of triazoles contribute to their potential in medicinal chemistry, particularly in areas such as antifungal, antibacterial, and anti-cholinesterase activities.

The molecular formula for N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 306.4 g/mol. The compound's structure features a triazole ring which is pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 1207055-72-8 |

The biological activity of N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Studies have shown that triazole derivatives can act as noncompetitive inhibitors of these enzymes .

- Metal Ion Interaction : The triazole ring can bind metal ions, potentially inhibiting metalloenzymes and disrupting their catalytic functions.

Anticholinesterase Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety possess significant anticholinesterase activity. For example:

- Inhibition Potency : Some derivatives have shown IC50 values as low as 0.13 µM against BuChE, indicating strong inhibitory potential compared to traditional inhibitors like galantamine .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its effectiveness against various fungal strains:

- Mechanism : The antifungal action is believed to stem from the disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their AChE inhibitory activities. Compounds with specific substitutions on the benzyl ring showed enhanced activity compared to unsubstituted variants .

- Structure-Activity Relationship (SAR) : Research indicated that the presence of electron-donating groups on the benzyl moiety significantly increased BuChE inhibition potency .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:

Preparation of an alkyne precursor (e.g., propargylamide derivatives).

Reaction with an azide (e.g., 4-methylphenyl azide) under Cu(I) catalysis to form the triazole core.

Subsequent functionalization with benzyl and ethyl groups via alkylation or nucleophilic substitution.

Reaction conditions (e.g., solvent, temperature, catalyst loading) are optimized using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions and purity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray crystallography : Single-crystal diffraction data refined using programs like SHELXL for precise bond-length/angle determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). To address this:

Standardize assays using validated protocols (e.g., MTT for cytotoxicity).

Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis).

Control for compound solubility (common issue with triazoles) using DMSO/water mixtures and dynamic light scattering (DLS) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer : SAR studies involve systematic modification of substituents (e.g., benzyl, ethyl, 4-methylphenyl groups) to assess impacts on bioactivity. Example workflow:

Synthetic diversification : Introduce halogens (e.g., Cl, F) or electron-donating groups (e.g., methoxy) at the phenyl ring.

Biological screening : Test against target enzymes (e.g., kinases, HDACs) or cell lines (e.g., MCF-7 for breast cancer).

Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity.

Q. Example SAR Table :

Q. How can crystallographic data refine molecular conformation analysis?

- Methodological Answer : X-ray crystallography provides atomic-level insights into conformation and intermolecular interactions:

Data collection : Use high-resolution synchrotron sources for twinned or small crystals.

Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.

Visualization : Tools like WinGX/ORTEP generate ellipsoid plots to assess thermal motion and packing .

Methodological Considerations

Q. What experimental design principles apply to optimizing synthetic yields?

- Methodological Answer : Design-of-experiment (DoE) approaches are critical:

- Variable screening : Test catalysts (e.g., Cu(I) vs. Ru(II)), solvents (DMSO vs. DCM), and temperatures.

- Response surface methodology (RSM) : Model interactions between variables to maximize yield.

- Scale-up validation : Ensure reproducibility under pilot-scale conditions (e.g., continuous flow reactors) .

Q. How to address challenges in solubility for in vitro assays?

- Methodological Answer : Solubility limitations are common in triazole derivatives. Mitigation strategies include:

- Co-solvent systems : Use 1-5% DMSO in PBS with sonication.

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters).

- Nanoparticle formulation : Encapsulate in liposomes or polymeric carriers .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in different cancer cell lines?

- Methodological Answer : Discrepancies may reflect cell-specific uptake or metabolic activation. Steps:

Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS.

Target engagement assays : Use Western blotting to assess downstream protein modulation (e.g., p53, Bcl-2).

Resistance studies : Evaluate ABC transporter expression (e.g., P-gp) via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.